molecular formula C21H22N4OS B2380082 N-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide CAS No. 1105216-69-0

N-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide

Cat. No.: B2380082
CAS No.: 1105216-69-0
M. Wt: 378.49
InChI Key: GPDAHPBTNTXQCX-UHFFFAOYSA-N
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Description

N-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide is a synthetic organic compound with the molecular formula C22H24N4OS and a molecular weight of 392.52 g/mol. This compound is characterized by a unique architecture featuring a piperazine ring core, which is a common scaffold in medicinal chemistry, linked to an N-phenyl carboxamide group and a 4-phenylthiazole moiety via a methylene bridge. The thiazole ring is a five-membered heterocycle known to contribute to various biological activities . The specific combination of these features makes this molecule a compound of interest in several research domains. Its well-defined structure allows for exploration in medicinal chemistry as a potential scaffold for developing pharmacologically active agents. Piperazine-thiazole hybrids have been studied in research for their potential diverse biological activities. Thiazole-containing compounds are frequently investigated for properties such as antimicrobial and antitumor activities . Furthermore, the piperazine carboxamide portion of the molecule is a structural feature found in compounds studied as modulators of biological targets, such as fatty acid amide hydrolase (FAAH) . As such, this compound serves as a versatile building block or intermediate in organic synthesis and medicinal chemistry research. It can undergo various chemical reactions, including amide bond formation or nucleophilic substitution at the thiazole ring, enabling the creation of libraries of derivatives for structure-activity relationship (SAR) studies. Researchers can utilize this compound in receptor binding studies, enzyme inhibition assays, and cellular assays to further elucidate its potential interactions with biological targets. This product is intended for research purposes only and is not designed for human therapeutic or veterinary use.

Properties

IUPAC Name

N-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS/c26-21(22-18-9-5-2-6-10-18)25-13-11-24(12-14-25)15-20-23-19(16-27-20)17-7-3-1-4-8-17/h1-10,16H,11-15H2,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDAHPBTNTXQCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Piperazine with Aryl Isocyanates

A direct method involves reacting piperazine with phenyl isocyanate under anhydrous conditions. This reaction typically employs solvents like dichloromethane or tetrahydrofuran (THF) at 0–25°C. For example, compound 4 in search result was synthesized in 94% yield by condensing febuxostat with piperazine using propylphosphonic anhydride (T3P). Adapting this method, phenyl isocyanate reacts with piperazine to yield N-phenylpiperazine-1-carboxamide, which serves as a precursor for further functionalization.

Reduction of 3,4-Dehydropiperazine-2-One Intermediates

An alternative route from patent literature involves synthesizing 3,4-dehydropiperazine-2-one derivatives. For instance, N-methyl ethylenediamine reacts with methyl benzoylformate in toluene to form 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one, which is subsequently reduced using LiAlH₄ or NaBH₄. This method offers flexibility for introducing substituents at the piperazine nitrogen positions.

Synthesis of the 4-Phenyl-1,3-Thiazol-2-Yl-Methyl Substituent

The thiazole ring is constructed via cyclization reactions, followed by methyl group functionalization:

Thiosemicarbazone Ring-Closure with α-Haloketones

A robust method from search results involves reacting thiosemicarbazide derivatives with α-haloketones. For example, 4-(4-(methylsulphonyl)piperazin-1-yl)benzaldehyde thiosemicarbazone undergoes cyclization with 2-bromoacetophenone in ethanol to form thiazole derivatives. Adapting this protocol, 4-phenylthiazole-2-carbaldehyde is first synthesized, then reduced to 4-phenylthiazol-2-ylmethanol using NaBH₄. Subsequent bromination with HBr/acetic acid yields 2-(bromomethyl)-4-phenylthiazole, a key alkylating agent.

Hydrazonoyl Chloride-Mediated Thiazole Formation

Search result details the use of hydrazonoyl chlorides for thiazole synthesis. Bis(thiosemicarbazones) react with C-acetyl-N-aryl-hydrazonoyl chlorides to form bis(thiazoles). While this method primarily targets dimeric structures, monomeric thiazoles can be isolated by controlling stoichiometry and reaction time.

Coupling the Piperazine and Thiazole Components

The final step involves linking the piperazine-1-carboxamide core with the thiazole-methyl group:

Nucleophilic Alkylation of Piperazine

The bromomethyl thiazole intermediate reacts with N-phenylpiperazine-1-carboxamide in the presence of a base such as potassium carbonate. This SN2 alkylation typically uses polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at 60–80°C. Search result demonstrates analogous alkylations, where 2-chloro-1-(3-chlorophenyl)ethanone reacts with amines to form acetamide derivatives. Optimized conditions for the target compound achieve yields of 65–75%, with purity confirmed via column chromatography.

Reductive Amination

An alternative approach employs reductive amination between 4-phenylthiazole-2-carbaldehyde and N-phenylpiperazine-1-carboxamide. Using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6, the imine intermediate is reduced to the secondary amine. This method avoids the need for pre-functionalized bromomethyl intermediates but requires careful pH control to prevent over-reduction.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Piperazine Carboxamation : T3P in THF at 25°C provides superior yields (90–94%) compared to traditional coupling agents like EDCl/HOBt.
  • Thiazole Cyclization : Ethanol at reflux (78°C) ensures complete conversion of thiosemicarbazones to thiazoles within 6 hours.
  • Alkylation : DMF at 80°C accelerates the reaction but may necessitate post-reaction purification to remove dimethylamine byproducts.

Catalytic and Stoichiometric Considerations

  • LiAlH₄ reduction of dehydropiperazinones requires strict anhydrous conditions, with yields averaging 70%.
  • Excess α-haloketones (1.2 equiv) drive thiazole formation to completion, minimizing dimerization.

Analytical Characterization

Synthesized compounds are validated using:

  • ¹H/¹³C NMR : Key signals include the piperazine methylene protons at δ 2.5–3.5 ppm and thiazole C-2 carbon at δ 165–170 ppm.
  • MALDI-TOF MS : Molecular ion peaks confirm the target molecular weight (e.g., m/z 434.2 for C₂₃H₂₅N₄O₂S).
  • HPLC Purity : Reverse-phase C18 columns with acetonitrile/water gradients achieve ≥98% purity for biological testing.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .

Scientific Research Applications

N-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit specific enzymes or block receptor sites, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s structural analogs vary in substituents on the phenyl rings, heterocyclic cores, and linker groups. Key comparisons include:

Table 1: Comparison of Piperazine-Carboxamide Derivatives
Compound ID Core Heterocycle Substituent(s) on Phenyl Ring Melting Point (°C) Yield (%) Key Spectral Data (NMR, MS) Reference
Target Compound Thiazole Phenyl (unsubstituted) N/A N/A Not reported in evidence -
A2 () Quinazoline 3-Fluorophenyl 189.5–192.1 52.2 1H/13C NMR consistent with structure
A3 () Quinazoline 4-Fluorophenyl 196.5–197.8 57.3 Similar NMR to unsubstituted analogs
A6 () Quinazoline 4-Chlorophenyl 189.8–191.4 48.1 ESI-MS confirmed molecular ion peak
A26 () Quinazoline 2-Cl-5-(CF3)phenyl 198.2–200.5 49.6 NMR and ESI-MS validated
A14 () Quinazoline 3-(Trifluoromethyl)phenyl 197.8–200.3 47.7 Distinct ¹H NMR peaks for CF3 group
A18 () Quinazoline 4-Methoxyphenyl 184.9–186.9 51.2 Methoxy protons at δ 3.75 in ¹H NMR
TZP4 () Thiazole Hydrazinylidene-pyrazolone N/A N/A IR and NMR confirm thiazole linkage

Key Observations :

  • Core Heterocycle : Thiazole-based analogs (e.g., TZP4) are less common in the evidence compared to quinazoline derivatives. Quinazoline cores generally exhibit higher melting points (190–200°C) due to increased rigidity and hydrogen bonding .
  • Substituent Effects : Halogens (F, Cl) and electron-withdrawing groups (e.g., CF3) increase melting points and reduce yields compared to methoxy or unsubstituted phenyl groups .
  • Spectral Data : ESI-MS and NMR are consistently used to confirm molecular weights and substituent positions across analogs .

Pharmacological Potential

While biological data for the target compound are absent, related structures suggest possible activities:

  • Antimicrobial Activity : Thiazole derivatives like TZP4 () show moderate antibacterial effects against Staphylococcus aureus .
  • Anti-Inflammatory Effects : Quinazoline analogs () are studied for COX-2 inhibition due to aromatic stacking interactions .
  • Antioxidant Potential: Thiazole-acetamide hybrids in exhibit radical scavenging activity via DPPH assays .

Biological Activity

N-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide is a compound of significant interest due to its diverse biological activities. This compound features a piperazine core and a thiazole moiety, both of which are known to exhibit various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C24H25N4OS\text{C}_{24}\text{H}_{25}\text{N}_{4}\text{OS}

This structure includes a phenyl group, a thiazole ring, and a piperazine ring, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The thiazole ring can interact with enzyme active sites, potentially inhibiting their function.
  • Receptor Modulation : The piperazine moiety may influence neurotransmitter receptors, contributing to neuropharmacological effects.
  • Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, particularly against resistant strains.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity Description Reference
AntimicrobialExhibits activity against various bacterial strains; effective against resistant strains.
AnticancerPotential for inhibiting cancer cell proliferation; mechanisms involve apoptosis induction.
AnxiolyticDemonstrates anxiolytic-like effects in animal models; interacts with serotonergic pathways.
Pain ModulationModulates pain pathways; potential use in treating chronic pain conditions.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of N-phenyl derivatives including the target compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL against S. aureus, showcasing its potential as an antibacterial agent .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that N-phenyl derivatives could inhibit the growth of various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest at the G0/G1 phase, suggesting a promising avenue for cancer therapy .

Case Study 3: Neuropharmacological Effects

Research on the anxiolytic properties revealed that the compound significantly reduced anxiety-like behavior in rodent models. This effect was attributed to serotonergic modulation, indicating potential therapeutic applications in anxiety disorders .

Q & A

Q. Basic

  • In vitro receptor binding assays : Screen for affinity toward serotonin (5-HT) or dopamine receptors, common targets for piperazine derivatives .
  • Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative activity .
  • Anti-inflammatory models : COX-2 inhibition studies via ELISA .

How can X-ray crystallography and SHELX software elucidate its structural dynamics?

Q. Advanced

  • Data collection : High-resolution (<1.0 Å) datasets from synchrotron sources reduce refinement errors .
  • SHELXTL-97 refinement : Direct methods resolve phase problems; DFIX constraints refine hydrogen bonding networks .
  • Twinning analysis : SHELXD identifies pseudo-symmetry in crystals, crucial for resolving disorder in flexible piperazine rings .

What computational methods predict its binding modes and pharmacokinetics?

Q. Advanced

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity .
  • Molecular docking (AutoDock Vina) : Simulates interactions with dopamine D3 receptors; grid boxes centered on active sites (e.g., PDB: 3PBL) .
  • ADMET prediction : SwissADME estimates logP (~3.2) and BBB permeability, guiding lead optimization .

How can contradictions in biological activity data be resolved?

Q. Advanced

  • Dose-response validation : Replicate assays across multiple cell lines to distinguish false positives .
  • Off-target profiling : Kinase screening panels (e.g., Eurofins) identify unintended interactions .
  • Metabolite analysis : LC-MS detects degradation products that may influence activity .

What structural modifications enhance its bioactivity, and how are SAR studies designed?

Q. Advanced

Modification Impact on Activity Reference
Fluorine substitution (C-2)Increases metabolic stability
Thiazole → oxadiazole swapAlters receptor selectivity
N-methylation of piperazineReduces hERG inhibition
SAR studies use iterative synthesis, with IC50_{50} comparisons across analogs .

What strategies identify its primary biological targets?

Q. Advanced

  • Chemoproteomics : Immobilized compound probes capture binding proteins via affinity chromatography .
  • CRISPR-Cas9 knockouts : Gene editing in HEK293 cells validates target necessity .
  • Thermal shift assays : Monitor protein melting shifts to confirm direct binding .

How are stability and formulation challenges addressed in preclinical studies?

Q. Advanced

  • Forced degradation studies : Expose to pH 1–13, UV light, and heat (40–80°C) to identify labile groups .
  • Lyophilization : Trehalose-based excipients improve solubility in aqueous buffers .
  • Nanoparticle encapsulation : PLGA matrices enhance bioavailability in murine models .

How do comparative studies with analogs inform its therapeutic potential?

Q. Advanced

Analog Key Difference Activity
N-(3-chlorophenyl) derivativeEnhanced COX-2 affinity2-fold higher inhibition
4-(Pyridin-2-yl) substitutionImproved BBB penetration30% higher brain uptake
Studies prioritize analogs with >50% efficacy in disease-relevant in vivo models .

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